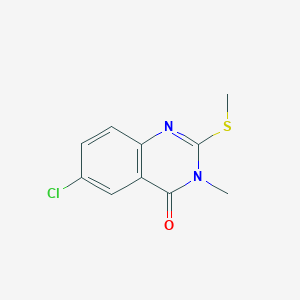

6-chloro-3-methyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Description

6-Chloro-3-methyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a halogenated quinazolinone derivative characterized by a chloro substituent at position 6, a methyl group at position 3, and a methylsulfanyl group at position 2. The methylsulfanyl group at position 2 may enhance lipophilicity and influence intermolecular interactions, while the chloro substituent at position 6 could modulate electronic properties and binding affinity to biological targets .

Properties

IUPAC Name |

6-chloro-3-methyl-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMIMMZCNRKRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)Cl)N=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzonitrile with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazolinone ring.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Dechlorinated or modified quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Quinazolinone Derivatives

Key Observations:

- Halogen Substitution: Chloro (6-Cl) and bromo (6-Br) substituents improve lipophilicity and influence electronic properties, but bromine may offer stronger halogen bonding . Nitro (6-NO₂) groups increase reactivity but require controlled synthesis to avoid byproducts like dinitro derivatives .

- Sulfanyl Modifications : Methylsulfanyl (2-SCH₃) in the target compound provides moderate hydrophobicity, whereas aromatic sulfonamides (e.g., in COX-2 inhibitors) enhance target specificity . Thiadiazolyl-sulfanyl derivatives (e.g., 7A1) improve solubility due to polar heterocycles .

- Position 3 Substituents : Methyl (3-CH₃) offers steric simplicity, while bulkier groups like 3,4-dimethylphenyl (in 84772-25-8) enhance binding to hydrophobic enzyme pockets .

Biological Activity

6-Chloro-3-methyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anti-cancer, antimicrobial, and antiviral activities. The unique structural features of this compound, particularly the presence of a chlorine atom and a methylsulfanyl group, contribute to its biological efficacy.

The molecular formula of this compound is , and its molecular weight is 244.72 g/mol. The compound can be synthesized through the cyclization of 2-amino-5-chlorobenzonitrile with methyl isothiocyanate under basic conditions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes involved in cell proliferation. Preliminary studies suggest that it may inhibit kinases or other enzymes that play crucial roles in cancer cell signaling pathways, leading to its observed anti-cancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it can preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells . The compound's mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). It has been reported that compounds structurally related to this compound exhibit low minimum inhibitory concentrations (MIC) against these bacteria, indicating potent antibacterial effects .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | IC50: 0.98 μg/mL | |

| Antimicrobial | MRSA | MIC: 0.98 μg/mL | |

| Antimicrobial | S. aureus | MIC: 3.90 μg/mL |

Synthesis and Structural Comparison

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Its structural uniqueness compared to similar compounds enhances its biological profile. For instance, while related quinazolinones may exhibit some biological activity, the specific combination of substituents in this compound contributes to its distinctive efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.